Cas no 1375067-81-4 (4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride)
![4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride structure](https://ja.kuujia.com/scimg/cas/1375067-81-4x500.png)
4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride
- 1-Butanesulfonyl chloride, 4-[(4-fluorophenyl)thio]-
- 4-((4-Fluorophenyl)thio)butane-1-sulfonyl chloride
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- MDL: MFCD26793402
- インチ: 1S/C10H12ClFO2S2/c11-16(13,14)8-2-1-7-15-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2
- InChIKey: WYVQUDHIPLMQHL-UHFFFAOYSA-N
- ほほえんだ: C(S(Cl)(=O)=O)CCCSC1=CC=C(F)C=C1
4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241315-5.0g |
4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride |
1375067-81-4 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Enamine | EN300-241315-1.0g |
4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride |
1375067-81-4 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337156-1g |
4-((4-Fluorophenyl)thio)butane-1-sulfonyl chloride |
1375067-81-4 | 95% | 1g |
¥5694 | 2023-04-15 | |
Life Chemicals | F9995-2240-10g |
4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride |
1375067-81-4 | 95%+ | 10g |
$2033.0 | 2023-09-05 | |
Enamine | EN300-241315-10g |
4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride |
1375067-81-4 | 10g |
$3131.0 | 2023-09-15 | ||
Enamine | EN300-241315-2.5g |
4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride |
1375067-81-4 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
Life Chemicals | F9995-2240-0.25g |
4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride |
1375067-81-4 | 95%+ | 0.25g |
$436.0 | 2023-09-05 | |
Life Chemicals | F9995-2240-5g |
4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride |
1375067-81-4 | 95%+ | 5g |
$1452.0 | 2023-09-05 | |
Life Chemicals | F9995-2240-2.5g |
4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride |
1375067-81-4 | 95%+ | 2.5g |
$968.0 | 2023-09-05 | |
Enamine | EN300-241315-0.25g |
4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride |
1375067-81-4 | 95% | 0.25g |
$670.0 | 2024-06-19 |
4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chlorideに関する追加情報
4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl Chloride (CAS No. 1375067-81-4): An Overview
4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride (CAS No. 1375067-81-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(4-fluorophenylthio)butane-1-sulfonyl chloride, is characterized by its unique structural features, which include a fluorinated aromatic ring and a sulfonyl chloride functional group. These properties make it an attractive candidate for various applications, particularly in the development of novel therapeutic agents.
The synthesis of 4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride typically involves a multi-step process, starting with the reaction of 4-fluorothiophenol with an appropriate alkyl halide to form the corresponding thioether. Subsequent oxidation and chlorination steps yield the final product. The synthetic route is well-documented in the literature and has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In recent years, there has been a growing interest in the use of 4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride as a building block for the synthesis of bioactive molecules. Its reactivity and functional group diversity allow for the facile introduction of various substituents, thereby expanding its potential applications in drug discovery. For instance, this compound has been utilized in the synthesis of sulfonamide derivatives, which are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
One notable area of research involving 4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride is its role in the development of inhibitors for specific enzymes and receptors. Enzyme inhibitors are crucial in the treatment of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. The fluorinated aromatic ring in this compound can enhance its binding affinity to target proteins, while the sulfonyl chloride group provides a reactive site for further functionalization. This dual functionality makes it an ideal candidate for the design of potent and selective inhibitors.
A recent study published in the Journal of Medicinal Chemistry highlighted the use of 4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride in the synthesis of a series of sulfonamide-based inhibitors targeting human carbonic anhydrase (hCA). Carbonic anhydrases are zinc metalloenzymes involved in various physiological processes, including acid-base balance and CO2 transport. The synthesized inhibitors exhibited high selectivity and potency against hCA II and hCA IX isoforms, which are overexpressed in certain types of cancer cells. This finding underscores the potential of 4-(4-fluorophenylthio)butane-1-sulfonyl chloride as a lead compound for developing novel anticancer agents.
Beyond its applications in medicinal chemistry, 4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride has also found utility in other areas of chemical research. For example, it has been used as a reagent in organic synthesis to introduce sulfonamide functionalities into complex molecules. The ease with which this compound can be incorporated into diverse molecular frameworks makes it a valuable tool for synthetic chemists working on the development of new materials and polymers.
In conclusion, 4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride (CAS No. 1375067-81-4) is a multifaceted compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique structural features and reactivity profile make it an attractive building block for the synthesis of bioactive molecules and enzyme inhibitors. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility and impact in the scientific community.
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